Hygrolidin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'hygrolidine est un antibiotique macrolide à 16 chaînons produit par la bactérie Streptomyces hygroscopicus. Il est étroitement lié aux bafilomycines et est connu pour ses propriétés antifongiques et cytotoxiques. L'hygrolidine présente des activités biologiques significatives, notamment des effets antiparasitaires, antitumoraux et immunosuppresseurs .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'hygrolidine est généralement isolée du bouillon de fermentation de Streptomyces hygroscopicus. Le processus d'isolement implique plusieurs étapes, notamment l'extraction, la purification et la cristallisation. La voie de synthèse de l'hygrolidine implique la formation d'un cycle lactone macrocyclique par une série de réactions de condensation et de cyclisation .

Méthodes de production industrielle : La production industrielle de l'hygrolidine implique une fermentation à grande échelle de Streptomyces hygroscopicus dans des conditions contrôlées. Le bouillon de fermentation est ensuite soumis à des processus d'extraction et de purification pour isoler l'hygrolidine sous sa forme pure .

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

Hygrolidin derivatives like hygrobafilomycin (a this compound-bafilomycin hybrid) demonstrate reactivity with nucleophiles due to electrophilic alkene moieties. For example:

-

Dithiothreitol (DTT) Labeling : Hygrobafilomycin reacts with DTT under mild basic conditions, forming covalent adducts via 1,4-addition to its fumarate group . This suggests this compound’s potential susceptibility to nucleophilic attacks at conjugated unsaturated sites.

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| Nucleophilic 1,4-addition | DTT, mild base (pH 7–8) | Thioether adduct at fumarate site |

Hydrolysis of Anhydride Moieties

This compound derivatives such as hygrobafilomycin contain a rare monoalkylmaleic anhydride unit . This group undergoes hydrolysis in aqueous environments:

-

Acid/Base-Catalyzed Hydrolysis : The anhydride converts to maleic acid derivatives under acidic or basic conditions, altering solubility and bioactivity .

| Functional Group | Reaction | Conditions | Outcome |

|---|---|---|---|

| Monoalkylmaleic anhydride | Hydrolysis | H₂O, pH <7 or >7 | Maleic acid derivative |

Acetal Formation

This compound’s hemiacetal or ketone groups participate in acetal formation:

-

Reaction with Methanol : this compound K2 forms a methyl acetal when refluxed in methanol, modifying its stereoelectronic properties .

| Reaction Site | Reagent | Product |

|---|---|---|

| C-23 hydroxyl/ketone | Methanol, reflux | Methyl acetal derivative |

Oxidation and Reduction Reactions

While direct data on this compound is limited, structural analogs suggest:

-

Epoxidation : Electron-rich alkenes in the macrocycle may react with peracids to form epoxides.

-

Reductive Amination : Primary amines could form via reductive alkylation of ketone groups.

Thermal Degradation

This compound’s thermolabile macrocyclic structure undergoes decomposition at elevated temperatures, releasing CO₂ and fragmenting into smaller lactones .

Data Table: Key Functional Groups and Reactivity

Mechanistic Insights

-

Curvature-Coupled Dynamics : Computational models (e.g., URVA) show this compound’s reactivity is influenced by conformational changes in its macrocycle, with curvature peaks correlating to bond cleavage/formation phases .

-

Steric Effects : Bulky substituents (e.g., C-15 hydroxyl) hinder nucleophilic attacks, while flexible regions (e.g., tetrahydropyran) facilitate solvent interactions .

Applications De Recherche Scientifique

Biological Activities

Hygrolidin exhibits a range of biological activities that make it a valuable compound in medicinal chemistry:

- Antitumor Activity : this compound and its derivatives have shown potent cytotoxic effects against various tumor cell lines. For example, a study reported that hygrobafilomycin, a hybrid compound derived from this compound, displayed a mean IC50 value of 5.3 nM against 40 tumor cell lines, indicating strong antiproliferative properties .

- Antifungal Properties : this compound has demonstrated significant antifungal activity. The compound's mechanism involves disrupting fungal cell membranes, which is critical for its efficacy against various fungal pathogens .

- Antimicrobial Effects : Research indicates that this compound derivatives exhibit antimicrobial properties against Gram-positive bacteria, with varying effectiveness observed across different strains .

Antitumor Efficacy

A notable study investigated the effects of hygrobafilomycin on solid human tumors. The results indicated that this compound not only inhibited tumor growth but also induced apoptosis in cancer cells through V-ATPase inhibition . This study highlights the potential of this compound derivatives as therapeutic agents in oncology.

Antifungal Applications

In another study focusing on antifungal activity, hygrobafilomycin was tested against various fungi, including Debaryomyces hansenii. The compound exhibited pronounced antifungal effects compared to its antibacterial activity, suggesting its suitability for treating fungal infections .

Data Table: Biological Activities of this compound Derivatives

| Compound | Activity Type | IC50 Value (nM) | Target Organism |

|---|---|---|---|

| Hygrobafilomycin | Antitumor | 5.3 | Various tumor cell lines |

| JBIR-100 | Antibacterial | 4 | Staphylococcus aureus |

| JBIR-100 | Antifungal | Not specified | Debaryomyces hansenii |

Mécanisme D'action

Hygrolidin exerts its effects by inhibiting vacuolar ATPase enzymes, which are essential for maintaining cellular ion homeostasis. This inhibition disrupts the proton gradient across the vacuolar membrane, leading to cell death. This compound also induces the expression of p21, a cyclin-dependent kinase inhibitor, which abrogates cell cycle progression at the G1 and S phases .

Comparaison Avec Des Composés Similaires

Bafilomycin A1: A potent inhibitor of vacuolar ATPase enzymes with similar biological activities.

Concanamycin A: Another macrolide antibiotic with antifungal and cytotoxic properties.

Elaiophylin: A 16-membered dilactone with structural similarities to hygrolidin.

Uniqueness of this compound: this compound is unique due to its specific substitution pattern on the macrocyclic ring and its potent antifungal and cytotoxic activities. Its ability to induce p21 expression and inhibit vacuolar ATPase enzymes distinguishes it from other similar compounds .

Activité Biologique

Hygrolidin, a member of the hygrolide family of antibiotics, has garnered significant attention due to its diverse biological activities. This compound, produced by Streptomyces varsoviensis, exhibits a range of pharmacological effects including antibacterial, antifungal, cytotoxic, and antiproliferative activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its unique structure, which includes a 16-membered macrolide ring. Its mechanism of action primarily involves the inhibition of vacuolar-type H+-ATPases (V-ATPases), which are essential for various cellular processes such as pH regulation and nutrient uptake. This inhibition can lead to significant biological effects including:

- Cytotoxicity : this compound has shown selective cytotoxicity against tumor cell lines.

- Antifungal Activity : It effectively inhibits fungal growth, particularly against species like Valsa ceratosperma.

- Cell Cycle Modulation : this compound induces expression of p21 and disrupts cell cycle progression at G1 and S phases.

Biological Activities Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

-

Antifungal Efficacy :

- A study demonstrated that this compound effectively inhibited the growth of Valsa ceratosperma, showcasing its potential as an antifungal agent. The compound's mechanism involved disrupting fungal cell membrane integrity, leading to cell death.

-

Cytotoxicity Against Tumor Cells :

- In a comprehensive evaluation involving 40 different tumor cell lines, this compound exhibited high cytotoxic potency with a mean IC50 value of 5.3 nM. This suggests that this compound could serve as a promising candidate for cancer therapy, particularly in targeting solid tumors.

-

Cell Cycle Arrest :

- Research indicated that this compound induces p21 expression, leading to cell cycle arrest at the G1 and S phases in specific cancer cells. This effect is crucial for its antiproliferative activity and highlights its potential role in cancer treatment strategies.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Cancer Therapy : Due to its cytotoxic effects on tumor cells, this compound may be developed as an anticancer drug.

- Antifungal Treatments : Its efficacy against fungal infections positions it as a potential treatment option in mycology.

- Immunomodulation : By modulating immune responses, this compound could be explored for use in autoimmune diseases or infections.

Propriétés

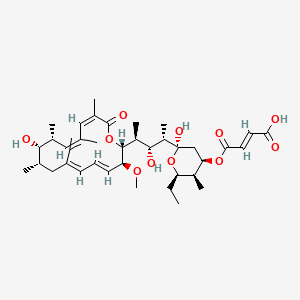

IUPAC Name |

(E)-4-[(2R,4R,5S,6R)-6-ethyl-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12Z,14Z)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl]oxy-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H58O11/c1-11-29-26(7)31(47-33(41)16-15-32(39)40)20-38(45,49-29)28(9)35(43)27(8)36-30(46-10)14-12-13-21(2)17-23(4)34(42)24(5)18-22(3)19-25(6)37(44)48-36/h12-16,18-19,23-24,26-31,34-36,42-43,45H,11,17,20H2,1-10H3,(H,39,40)/b14-12+,16-15+,21-13+,22-18-,25-19-/t23-,24+,26-,27-,28-,29+,30-,31+,34-,35+,36+,38+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIOXKVQFJIRMZ-VRHCWVDTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O2)C)C)C)O)C)C)OC)O)O)OC(=O)C=CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H]([C@H](C)[C@@H]2[C@H](/C=C/C=C(/C[C@@H]([C@@H]([C@@H](/C=C(\C=C(/C(=O)O2)\C)/C)C)O)C)\C)OC)O)O)OC(=O)/C=C/C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H58O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.